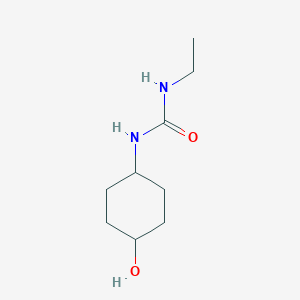

3-Ethyl-1-(4-hydroxycyclohexyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-(4-hydroxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIMVNHBVCPOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268838 | |

| Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-79-5 | |

| Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation of Ethyl Isocyanate:

Ethyl isocyanate is a commercially available reagent. However, it can also be synthesized in the laboratory if needed. A common method involves the reaction of ethylamine (B1201723) hydrochloride with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) in an inert solvent. chemicalbook.comgoogle.com Another approach is the oxidation of ethyl isocyanide.

Synthetic Methodologies and Reaction Pathways for 3 Ethyl 1 4 Hydroxycyclohexyl Urea and Analogues

Chair and Boat Conformations of the Cyclohexane (B81311) Ring

The cyclohexane ring predominantly exists in two main conformations: the highly stable "chair" form and the more flexible, less stable "boat" form. youtube.combyjus.com The chair conformation is the most stable arrangement for a cyclohexane ring because it minimizes both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, by having all adjacent carbon-hydrogen bonds in a staggered arrangement. fiveable.mewikipedia.org

The boat conformation, in contrast, is less stable due to significant torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions. youtube.combyjus.com A slightly more stable, twisted version of the boat conformation, known as the "twist-boat" or "skew boat," relieves some of this strain. byjus.comfiveable.me However, at room temperature, the vast majority of cyclohexane molecules, and by extension the 4-hydroxycyclohexyl moiety in the title compound, will exist in the chair conformation. byjus.com The energy difference between the chair and twist-boat conformation is approximately 5.5 kcal/mol. fiveable.me

Influence of Hydroxyl Group Position on Conformation

In a substituted cyclohexane, such as the 4-hydroxycyclohexyl group, the substituents can occupy two distinct positions: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing outwards from the perimeter of the ring). wikipedia.orggmu.edu The interconversion between two chair conformations, known as ring flipping, causes axial substituents to become equatorial and vice versa. wikipedia.org

For a monosubstituted cyclohexane, the conformation where the substituent is in the equatorial position is generally more stable. libretexts.org This preference is due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The magnitude of this preference depends on the size of the substituent; larger groups have a stronger preference for the equatorial position. libretexts.org In the case of the 4-hydroxycyclohexyl moiety, the hydroxyl (-OH) group is a relatively small substituent. However, the conformation with the hydroxyl group in the equatorial position will still be favored over the axial position to minimize these steric clashes.

Stereoisomerism and Diastereomeric Considerations Cis/trans

The presence of two substituents on the cyclohexane (B81311) ring, the hydroxyl group and the ethylurea (B42620) group, gives rise to the possibility of stereoisomerism. Specifically, 3-Ethyl-1-(4-hydroxycyclohexyl)urea can exist as cis and trans diastereomers.

In the context of disubstituted cyclohexanes, the terms cis and trans describe the relative orientation of the two substituents. libretexts.org

Cis isomer: Both substituents are on the same side of the ring (both pointing up or both pointing down).

Trans isomer: The substituents are on opposite sides of the ring (one pointing up and one pointing down).

For 1,4-disubstituted cyclohexanes like this compound, the conformational analysis of each isomer is crucial:

In the trans isomer, the two substituents can both occupy equatorial positions in one chair conformation. In the other ring-flipped conformation, both would be in the less stable axial positions. Therefore, the trans isomer will predominantly exist in the diequatorial conformation.

In the cis isomer, one substituent must be in an equatorial position and the other in an axial position in any given chair conformation. Ring flipping will interchange their positions, but the axial-equatorial relationship is maintained.

Given that the diequatorial arrangement is the most stable, the trans isomer of this compound is expected to be more stable than the cis isomer.

Intramolecular Interactions and Hydrogen Bonding Networks

The structure of 3-Ethyl-1-(4-hydroxycyclohexyl)urea contains multiple hydrogen bond donors (the N-H groups of the urea (B33335) and the O-H of the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the urea and the oxygen of the hydroxyl group). This allows for the formation of intramolecular hydrogen bonds. nih.govmdpi.com

Intramolecular hydrogen bonds can have a significant impact on the preferred conformation of a molecule by creating cyclic structures that enhance stability. unito.it In this compound, several potential intramolecular hydrogen bonding interactions can be envisioned:

Between the urea N-H and the hydroxyl oxygen.

Between the hydroxyl O-H and the urea carbonyl oxygen.

Between the other urea N-H and the hydroxyl oxygen.

The formation of these hydrogen bonds will depend on the stereochemistry (cis vs. trans) and the specific conformation of the cyclohexane (B81311) ring. For instance, a conformation that brings the urea and hydroxyl groups into close proximity would be stabilized by the formation of an intramolecular hydrogen bond. This can influence the equilibrium between different conformations. The urea moiety itself is a powerful hydrogen-bonding motif, known to form strong, self-complementary hydrogen bonds in various systems. nih.gov

Chemical Reactivity and Mechanistic Organic Transformations

Reactions of the Urea (B33335) Moiety

The urea functional group in 3-Ethyl-1-(4-hydroxycyclohexyl)urea is a versatile entity, capable of undergoing a range of reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atoms.

The hydrolysis of ureas to their constituent amines and carbon dioxide (via carbamic acid) is a well-studied process, though it often requires forcing conditions due to the resonance stabilization of the urea group. For this compound, hydrolysis would lead to ethylamine (B1201723), 4-aminocyclohexanol, and carbon dioxide. The reaction can proceed through several pathways depending on the pH of the medium.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and cleavage of the C-N bonds, leads to the final products.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. However, this is generally less efficient for ureas compared to amides. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the C-N bond.

Neutral Hydrolysis: Spontaneous or neutral hydrolysis of urea and its derivatives is typically very slow at ambient temperatures. nih.gov The reaction can be facilitated by high temperatures and involves the direct attack of water on the carbonyl carbon. nih.gov Some studies suggest that steric hindrance around the urea can, in some cases, facilitate hydrolysis. scribd.com

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Conditions | Products |

| This compound | Acid or Base, Heat | Ethylamine, 4-Aminocyclohexanol, Carbon Dioxide |

The nitrogen atoms of the urea moiety are nucleophilic and can react with various electrophiles, allowing for further derivatization. The presence of two distinct nitrogen atoms (one attached to an ethyl group and the other to a cyclohexyl group) could lead to mixtures of products, although steric factors may favor reaction at the less hindered nitrogen.

Common derivatization reactions include:

N-Alkylation and N-Arylation: While direct alkylation can be challenging, N-arylation can be achieved through methods like palladium-catalyzed cross-coupling reactions. organic-chemistry.org

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield N-acylureas. This reaction would likely occur at the less sterically hindered nitrogen atom.

Reaction with Aldehydes: Ureas containing N-H bonds can react with aldehydes to form α-hydroxyalkylureas, which can be intermediates in the formation of polymeric resins. wikipedia.org

The dual electrophilic (at the carbonyl carbon) and nucleophilic (at the nitrogen atoms) nature of the urea group governs its reactivity.

As a Nucleophile: The urea nitrogens, particularly after deprotonation with a strong base, can act as potent nucleophiles. For instance, urea anions have been shown to participate in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netsemanticscholar.org The less sterically hindered nitrogen of this compound would be the more likely site of nucleophilic attack.

With Electrophiles: The primary electrophilic reaction site is the carbonyl carbon. However, hindered ureas can undergo a unique reaction where they act as masked isocyanates. nih.gov Under neutral conditions, particularly with bulky substituents, ureas can dissociate to form an isocyanate and an amine, with the isocyanate then being trapped by a nucleophile. nih.gov While the ethyl and cyclohexyl groups in this compound are not exceptionally bulky, this pathway could potentially be induced under specific conditions. Ureas are also known to be complexed by certain electrophilic macrocyclic receptors. acs.org

Reactions of the Hydroxyl Group on the Cyclohexyl Ring

The secondary hydroxyl group on the cyclohexyl ring exhibits the typical reactivity of a secondary alcohol.

Oxidation of the secondary alcohol functionality in this compound would yield the corresponding ketone, 3-Ethyl-1-(4-oxocyclohexyl)urea. A variety of oxidizing agents can accomplish this transformation. edubirdie.com

Chromium-Based Reagents: Reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org PCC is a milder option that is less likely to affect other functional groups.

Hypochlorite-Based Reagents: Sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, offers a "greener" alternative for this oxidation. chegg.comyoutube.com

Other Reagents: Other common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and Dess-Martin periodinane. Gold-based catalysts have also been shown to be effective for the selective oxidation of cyclohexanol (B46403). nih.gov

Table 2: Predicted Products from the Oxidation of the Hydroxyl Group

| Reactant | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Ethyl-1-(4-oxocyclohexyl)urea |

| This compound | Sodium Hypochlorite (NaOCl) | 3-Ethyl-1-(4-oxocyclohexyl)urea |

| This compound | Chromic Acid (H₂CrO₄) | 3-Ethyl-1-(4-oxocyclohexyl)urea |

The hydroxyl group can be readily converted into esters and ethers through standard synthetic methods.

Esterification: This can be achieved by reacting this compound with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base. For example, reaction with acetic anhydride (B1165640) would yield 4-(3-ethylureido)cyclohexyl acetate. The esterification of cyclohexanol is a well-established process. wikipedia.orgacs.org A novel approach involves the esterification of cyclohexene (B86901) followed by hydrogenation to produce cyclohexanol derivatives. rsc.orgrsc.org

Etherification: The formation of an ether linkage, such as in the synthesis of cyclohexyl ethyl ether, can be accomplished via the Williamson ether synthesis. prepchem.com This involves deprotonating the hydroxyl group with a strong base (like sodium hydride or metallic sodium) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Phase-transfer catalysts can also be employed to facilitate etherification reactions with halogenated hydrocarbons. google.com

Table 3: Predicted Products from Esterification and Etherification

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride, Pyridine | 4-(3-Ethylureido)cyclohexyl acetate |

| This compound | 1. Sodium Hydride2. Methyl Iodide | 3-Ethyl-1-(4-methoxycyclohexyl)urea |

Dehydration and Elimination Reactions

The presence of a secondary hydroxyl group on the cyclohexane (B81311) ring makes this compound susceptible to dehydration and elimination reactions under appropriate acidic or thermal conditions. The reaction would proceed through the protonation of the hydroxyl group, forming a good leaving group (water), followed by the removal of a proton from an adjacent carbon by a base, leading to the formation of an alkene.

The primary product of such a reaction would be 3-Ethyl-1-(cyclohex-3-en-1-yl)urea . Depending on the reaction conditions, a mixture of regioisomers, including 3-Ethyl-1-(cyclohex-2-en-1-yl)urea , could also be formed.

Table 1: Potential Dehydration Products of this compound

| Reactant | Product | Reaction Type |

| This compound | 3-Ethyl-1-(cyclohex-3-en-1-yl)urea | Dehydration/Elimination |

| This compound | 3-Ethyl-1-(cyclohex-2-en-1-yl)urea | Dehydration/Elimination |

The stereochemistry of the starting material (cis or trans-4-hydroxycyclohexyl) would influence the distribution of these products and the stereochemical outcome of the reaction, following principles such as Zaitsev's rule and the requirement for an anti-periplanar arrangement of the leaving group and the abstracted proton.

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound is rich in functionalities capable of engaging in a variety of intermolecular interactions, which are crucial for the formation of larger, ordered supramolecular structures.

Hydrogen Bonding as a Primary Driving Force for Self-Assembly

Hydrogen bonding is the most significant intermolecular force governing the self-assembly of this compound. The urea group itself is a powerful hydrogen-bonding motif, with two N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. This allows for the formation of strong, directional hydrogen bonds, leading to the assembly of molecules into well-defined one-dimensional chains or tapes.

Furthermore, the hydroxyl group on the cyclohexane ring can act as both a hydrogen bond donor and acceptor, providing additional sites for interaction and potentially leading to more complex, three-dimensional hydrogen-bonded networks. The ethyl group, while primarily contributing to the molecule's steric bulk, can also participate in weaker C-H···O interactions.

Formation of Supramolecular Architectures (e.g., Gels, Capsules, Polymers)

The strong and directional nature of the hydrogen bonds in this compound suggests its potential to act as a low-molecular-weight gelator. In suitable solvents, the self-assembly of the molecules into long, entangled fibrous networks could trap solvent molecules, leading to the formation of a supramolecular gel. The stability and properties of such a gel would be highly dependent on the solvent, temperature, and the specific stereoisomer of the compound.

While the formation of discrete capsules from this specific molecule is less likely due to its linear nature, the formation of supramolecular polymers is a distinct possibility. The repeated hydrogen-bonding interactions between the urea groups can lead to the formation of long, polymer-like chains, a phenomenon well-documented for other simple urea derivatives.

Host-Guest Chemistry and Molecular Recognition Phenomena

The urea functionality is known for its ability to bind anions through hydrogen bonding. The N-H groups of the urea moiety in this compound can act as a recognition site for various anionic guests. The binding affinity and selectivity would be influenced by the size, shape, and charge distribution of the anion.

Investigation of Biological Interactions in Defined Experimental Systems Excluding Human Clinical Data and Therapeutic Outcomes

Molecular Probes for Mechanistic Elucidation in In Vitro Assays

Currently, there are no published studies that utilize 3-Ethyl-1-(4-hydroxycyclohexyl)urea as a molecular probe for the elucidation of biological mechanisms in in vitro assays. The development of a compound as a molecular probe typically requires a well-understood mechanism of action and specific binding properties, which have not yet been established for this particular molecule.

Interactions with Biomolecules: Binding Affinity and Specificity Studies

There is no specific information available regarding the binding affinity and specificity of this compound with any biomolecules.

Enzyme Modulation and Inhibition Mechanisms in Cell-Free Systems

No studies have been published that specifically investigate the modulatory or inhibitory effects of this compound on any enzymes in cell-free systems.

However, the broader class of urea (B33335) and thiourea (B124793) derivatives has been extensively studied for enzyme inhibition. For instance, certain (thio)urea derivatives have been identified as potent inhibitors of E. coli β-glucuronidase, with one compound, E-9, exhibiting an IC50 value of 2.68 μM and a Ki value of 1.64 μM, acting as an uncompetitive inhibitor. nih.gov Other research has explored urea derivatives as inhibitors of urease, with some compounds showing competitive inhibition. mdpi.com Additionally, 1,3-disubstituted ureas have been investigated as inhibitors of soluble epoxide hydrolase (sEH), where the urea moiety mimics the transition state of the enzyme-catalyzed reaction. nih.gov These examples highlight the potential for urea-based structures to interact with and inhibit various enzymes, though such activity is unconfirmed for this compound.

Ligand-Receptor Binding Studies (non-pharmacological context)

There is no available data from ligand-receptor binding studies for this compound in a non-pharmacological context.

Cellular Uptake and Subcellular Localization in Model Organisms/Cell Lines

The cellular uptake and subcellular localization of this compound have not been documented in any published research involving model organisms or cell lines.

Modulation of Cellular Pathways in Isolated Cell Cultures

There is a lack of research on the modulation of cellular pathways by this compound in isolated cell cultures. Studies on other urea derivatives have shown effects on cellular pathways. For example, a urea-based compound was found to inhibit the TGF-β/Smad signaling pathway by targeting the TGF-β type 1 receptor. sigmaaldrich.com Another study on N-phenyl,N′-(4-phenoxy)cyclohexylureas demonstrated their ability to activate the heme-regulated inhibitor (HRI) kinase, leading to eIF2α phosphorylation and subsequent inhibition of protein translation and cell proliferation. nih.gov These findings in related compounds underscore the potential for urea derivatives to influence key cellular signaling events.

In Vivo Studies in Animal Models for Pathway Delineation

No in vivo studies using animal models have been published to delineate the biological pathways affected by this compound.

Applications in Advanced Chemical and Materials Science

Role as a Reagent or Catalyst in Organic Synthesis

The urea (B33335) functional group is a cornerstone of organocatalysis, primarily due to its ability to act as a dual hydrogen-bond donor. This capability allows it to activate and orient substrates in a reaction, often leading to high levels of stereoselectivity. While specific catalytic applications of 3-Ethyl-1-(4-hydroxycyclohexyl)urea have not been extensively documented, its structural features suggest it could be a competent organocatalyst.

The N-H protons of the urea moiety can form hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. The hydroxyl group on the cyclohexyl ring can also participate in hydrogen bonding, potentially leading to more complex, cooperative activation modes. It is plausible that this compound could catalyze a range of reactions, including but not limited to:

Aldol Reactions: By activating the aldehyde component, it could facilitate the formation of carbon-carbon bonds.

Michael Additions: It could activate α,β-unsaturated carbonyl compounds towards nucleophilic attack.

Diels-Alder Reactions: It could act as a Lewis acid mimic to activate the dienophile.

Furthermore, the chirality of the 4-hydroxycyclohexyl group (if a specific stereoisomer is used) could be exploited to induce enantioselectivity in these reactions, making it a candidate for asymmetric catalysis. Molten urea itself has been shown to act as both a solvent and a reagent in certain organic transformations, suggesting that derivatives like this compound could exhibit similar reactivity under specific conditions. rsc.org

Integration into Supramolecular Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. The urea group is a particularly effective motif for this purpose due to its strong and directional hydrogen-bonding capabilities.

Low-molecular-weight gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The self-assembly process is driven by a combination of non-covalent interactions. Urea derivatives are well-known LMWGs. nih.govrsc.org

The structure of this compound is highly conducive to gel formation. The urea groups can form linear hydrogen-bonded tapes, a common structural motif in urea-based gels. The hydroxyl group can participate in additional hydrogen bonding, potentially cross-linking these tapes to form a robust network. The ethyl and cyclohexyl groups would then fill the space within the network, interacting with the solvent molecules. The gelation properties would be highly dependent on the solvent, with the potential to form gels in a range of organic solvents. The formation of these gels can be tuned by external stimuli, such as the addition of anions that can interact with the urea N-H groups. rsc.org

Table 1: Potential Supramolecular Gel Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Gelation Ability | High in non-polar to moderately polar organic solvents | Strong and directional hydrogen bonding from urea and hydroxyl groups. |

| Network Structure | Fibrous network of self-assembled tapes | Based on the known self-assembly of urea derivatives. |

| Stimuli-Responsiveness | Tunable by anions and temperature | Anions can disrupt urea hydrogen bonding; heating can break non-covalent bonds. |

Liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. The anisotropic shape and directional interactions of this compound make it a candidate for inclusion in liquid crystalline systems.

The rigid cyclohexyl ring, combined with the directional hydrogen bonding of the urea and hydroxyl groups, could promote the formation of ordered phases, such as nematic or smectic phases, when blended with other liquid crystalline materials or as part of a larger molecular structure. The self-assembly properties of this molecule could also be utilized in the formation of other ordered systems, such as self-assembled monolayers (SAMs) on surfaces, where the hydroxyl group could act as an anchor to a substrate.

Use in Polymer Science and Functional Materials

The incorporation of specific functional groups into polymers is a key strategy for developing materials with tailored properties. The presence of both a reactive hydroxyl group and a hydrogen-bonding urea moiety makes this compound a valuable building block in polymer science.

The hydroxyl group can be used to incorporate the molecule into polyesters, polyurethanes, or polyethers through condensation polymerization. The resulting polymers would feature pendant urea groups, which could significantly influence the material's properties. The hydrogen bonding between the urea groups could lead to the formation of physical cross-links, enhancing the mechanical strength and thermal stability of the polymer.

Furthermore, urea bonds can be designed to be dynamic, allowing for the development of self-healing polymers. researchgate.net By incorporating this compound into a polymer network, it might be possible to create materials that can repair themselves upon damage. The reversible nature of the urea hydrogen bonds would allow for the dissipation of energy and the reformation of the network structure. A patent describes the use of hydroxyalkyl ureas to maintain the hydration of aqueous polymer compositions, suggesting a role in controlling the properties of polymer-water systems. google.com

Table 2: Potential Roles of this compound in Polymer Science

| Polymer Type | Potential Role of the Compound | Resulting Material Property |

| Polyurethanes/Polyesters | As a chain extender or cross-linker | Enhanced mechanical strength, improved thermal stability due to hydrogen bonding. |

| Functional Polymers | As a monomer providing pendant urea groups | Introduction of self-assembly and stimuli-responsive behavior. |

| Self-Healing Materials | As a dynamic cross-linking agent | Reversible hydrogen bonding allows for autonomous repair. |

Structure Function Relationship Studies of 3 Ethyl 1 4 Hydroxycyclohexyl Urea and Its Analogues Theoretical and Mechanistic Focus

Impact of N-Substitution on Urea (B33335) Functionality

The urea functional group (-NH-CO-NH-) is a versatile hydrogen-bonding element. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors. researchgate.net The substituents attached to the nitrogen atoms can significantly modulate these properties and introduce other interactions.

In 3-Ethyl-1-(4-hydroxycyclohexyl)urea, one nitrogen is substituted with a small, flexible ethyl group, and the other with a bulky, rigid 4-hydroxycyclohexyl group. The nature of the N-substituents is known to influence several key factors:

Hydrogen Bonding Capability: The presence of both N-H protons is crucial for acting as a bidentate hydrogen bond donor, a common binding motif for urea-based inhibitors. Altering the substituents can modulate the acidity of these protons and their accessibility. nih.gov

Conformational Preference: N,N'-disubstituted ureas typically favor a trans,trans conformation in both solid-state and solution, which is optimal for forming intermolecular hydrogen bonds. However, introducing substituents that cause steric hindrance can force a shift to other conformations, such as cis,cis, altering the spatial arrangement of the hydrogen bond donors and acceptors. nih.gov

Theoretical modifications to the N-ethyl group can be used to probe its contribution to molecular interactions. Replacing the ethyl group with larger alkyl chains, aromatic rings, or groups with different electronic properties would systematically alter the molecule's steric and electronic profile.

| N-Substitution Analogue | Potential Impact on Urea Functionality | Rationale |

|---|---|---|

| N-Methyl | Minimal change in steric bulk compared to ethyl; slightly altered hydrophobicity. | Investigates the importance of the specific size of the small alkyl group. |

| N-Propyl / N-Butyl | Increased hydrophobicity and steric bulk. | Probes for potential hydrophobic binding pockets adjacent to the urea moiety. |

| N-Phenyl | Introduces potential for π-π stacking interactions; increases rigidity. | Explores the effect of adding an aromatic system for enhanced binding affinity. researchgate.net |

| N,N-Dimethyl (on one nitrogen) | Removes one N-H hydrogen bond donor; alters conformational preference. nih.gov | Determines the necessity of both N-H donors for biological activity. |

Influence of Cyclohexyl Ring Substitution and Stereochemistry

The cyclohexane (B81311) ring introduces significant stereochemical complexity. Due to its ability to adopt non-planar conformations, it is largely free of angle and eclipsing strain. libretexts.org The most stable and common conformation is the "chair" form. In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). fiveable.me

For this compound, two key stereochemical aspects are paramount:

Conformation of the Hydroxyl Group: Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric strain. An axial substituent experiences unfavorable 1,3-diaxial interactions with other axial hydrogens, which are destabilizing. libretexts.orgweebly.com Therefore, the 4-hydroxy group of this compound is expected to predominantly occupy the equatorial position in the most stable chair conformation. The orientation of this hydroxyl group is critical, as it provides an additional hydrogen bonding site that can be crucial for anchoring the molecule to its biological target.

Cis/Trans Isomerism: The relative orientation of the urea group (at position 1) and the hydroxyl group (at position 4) defines the cis and trans isomers.

In the trans isomer , one substituent is on the "up" face of the ring and the other is on the "down" face. In the most stable chair conformation, this allows both the bulky urea group and the hydroxyl group to occupy equatorial positions, minimizing steric energy. The commercially available form of this compound is specified as the trans isomer. sigmaaldrich.com

In the cis isomer , both substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. This results in higher conformational energy due to steric strain compared to the trans isomer. libretexts.org

| Isomer/Conformer | Relative Position of Substituents (Urea/Hydroxyl) | Predicted Stability | Key Feature |

|---|---|---|---|

| trans (di-equatorial) | Equatorial / Equatorial | Most Stable | Minimizes steric strain; both bulky groups are in favorable positions. libretexts.org |

| trans (di-axial) | Axial / Axial | Least Stable | Maximizes 1,3-diaxial interactions; high energy conformation. fiveable.me |

| cis (axial/equatorial) | Axial / Equatorial | Less Stable | One group is forced into a sterically hindered axial position. libretexts.org |

| cis (equatorial/axial) | Equatorial / Axial | Less Stable | The other group is forced into an axial position after a ring-flip. libretexts.org |

Rational Design Principles for Modulating Molecular Interactions

Rational drug design involves the iterative process of modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties based on an understanding of its interaction with a biological target. rsc.orgnih.gov The structure of this compound offers several strategic points for modification.

The core principle would be to optimize the molecule's fit within the binding site of a target protein, such as an enzyme or receptor. This is achieved by systematically altering the compound's structure to maximize favorable interactions and minimize unfavorable ones.

Key rational design strategies for analogues of this compound would include:

Probing the N-Alkyl Pocket: The N-ethyl group can be systematically varied. Replacing it with longer or branched alkyl chains can probe for hydrophobic pockets. Introducing small polar groups (e.g., a methoxyethyl group) could test for nearby hydrogen bond acceptors.

Exploring the N-Cyclohexyl Pocket: While the 4-hydroxycyclohexyl group provides a rigid scaffold, its interactions can be fine-tuned. The hydroxyl group's position is critical; analogues could be synthesized to place it at the 2- or 3-position of the ring to probe for different hydrogen bonding geometries. The stereochemistry must be strictly controlled, as an axial hydroxyl would project into a different region of space than an equatorial one.

Bioisosteric Replacement: The urea moiety could be replaced with a thiourea (B124793) or guanidinium (B1211019) group to alter the hydrogen bonding strength and geometry. Similarly, the cyclohexyl ring could be replaced with other cyclic systems, such as a piperidine (B6355638) or a phenyl ring, to fundamentally change the scaffold's shape and properties while maintaining key interaction points. nih.gov

| Design Strategy | Structural Modification Example | Intended Mechanistic Goal |

|---|---|---|

| Enhance Hydrogen Bonding | Maintain trans-4-hydroxycyclohexyl stereochemistry. | Ensures the hydroxyl group is in the optimal equatorial position to engage a specific acceptor/donor on the target. weebly.com |

| Probe Hydrophobic Interactions | Replace N-ethyl with N-aryl or N-benzyl group. | Exploits potential hydrophobic or π-stacking interactions in the target's binding site to increase affinity. mdpi.com |

| Improve Rigidity/Conformation Lock | Replace cyclohexyl with adamantyl group. | Introduces a highly rigid scaffold to reduce the entropic penalty of binding and improve fit. nih.gov |

| Alter H-Bonding Vector | Synthesize the 3-hydroxycyclohexyl analogue. | Changes the directionality of the hydroxyl group's H-bond to match a different region of the binding site. |

Emerging Research Avenues and Future Directions

Novel Synthetic Methodologies

The synthesis of unsymmetrical ureas such as 3-Ethyl-1-(4-hydroxycyclohexyl)urea presents an interesting challenge in organic chemistry. Traditional methods often rely on the use of hazardous reagents like phosgene (B1210022). nih.govnih.gov However, modern synthetic chemistry is continually evolving towards safer and more efficient protocols.

Future research into the synthesis of this compound is likely to focus on several innovative approaches:

Isocyanate-Based Methods: A common and versatile route involves the reaction of an appropriate isocyanate with an amine. For the target compound, this would entail the reaction of ethyl isocyanate with 4-aminocyclohexanol or cyclohexyl isocyanate with ethylamine (B1201723), followed by hydroxylation. The development of milder and more selective catalysts for these reactions will be a key area of investigation.

Phosgene-Free Catalytic Routes: Significant efforts are being directed towards catalytic methods that avoid toxic phosgene and its derivatives. nih.gov This includes the direct carbonylation of amines using carbon dioxide as a C1 source, a greener and more sustainable approach. Cobalt/copper bimetallic catalysis has shown promise in the selective synthesis of unsymmetrical ureas from two different amines and CO. nih.gov

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as PhI(OAc)₂, has emerged as a metal-free alternative for the synthesis of unsymmetrical ureas by coupling amides and amines under mild conditions. researchgate.net This method's broad substrate scope suggests its potential applicability for synthesizing this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates. The development of a flow-based synthesis for this compound could enable its efficient and safe production.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Precursors | Key Features | Potential Advantages for Target Compound |

| Isocyanate Reaction | Ethyl isocyanate + 4-aminocyclohexanol | Well-established, versatile | High yields, predictable regioselectivity |

| Catalytic Carbonylation | Ethylamine + 4-aminocyclohexanol + CO/CO₂ | Phosgene-free, atom-economical | Green and sustainable approach |

| Hypervalent Iodine | Ethylamide + 4-aminocyclohexanol | Metal-free, mild conditions | Avoids toxic metal catalysts |

| Flow Chemistry | Various | Enhanced safety and control | Scalable and efficient production |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound at both the molecular and supramolecular levels is crucial for its future applications. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental for confirming its molecular structure, advanced spectroscopic methods can provide deeper insights. mdpi.com

Future characterization efforts should employ a suite of advanced techniques:

Solid-State NMR (ssNMR): This technique is invaluable for studying the structure and dynamics of the compound in the solid state, providing information on intermolecular interactions, polymorphism, and the conformation of the cyclohexyl ring and urea (B33335) moiety.

X-ray Diffraction (XRD): Single-crystal XRD can provide the definitive three-dimensional structure of the molecule, revealing precise bond lengths, bond angles, and the nature of the hydrogen-bonding network that governs its supramolecular assembly.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, aiding in structural confirmation and the identification of potential metabolites in biological studies.

Vibrational Spectroscopy (Raman and Advanced IR): Two-dimensional infrared (2D-IR) spectroscopy can probe the dynamics of hydrogen bonding and conformational changes on ultrafast timescales, offering a detailed picture of the molecular interactions.

Deepening Understanding of Supramolecular Assembly Mechanisms

The urea functionality is well-known for its ability to form strong and directional hydrogen bonds, leading to the formation of well-defined supramolecular structures. mdpi.com The presence of both a hydrogen-bond donating N-H group and a hydrogen-bond accepting carbonyl group, coupled with the hydroxyl group on the cyclohexyl ring, makes this compound an excellent candidate for forming complex, self-assembled architectures such as gels, liquid crystals, or other organized materials.

Future research in this area will focus on:

Elucidating Hydrogen-Bonding Motifs: Detailed studies will be necessary to understand the specific hydrogen-bonding patterns (e.g., catemeric, cyclic) that dominate the self-assembly process. The interplay between the urea-urea and urea-hydroxyl hydrogen bonds will be of particular interest.

Solvent Effects on Self-Assembly: The nature of the solvent can have a profound impact on the supramolecular structures formed. Systematic studies in a range of solvents with varying polarities and hydrogen-bonding capabilities will be crucial to control the self-assembly process.

Thermodynamic and Kinetic Studies: Isothermal titration calorimetry (ITC) and temperature-dependent spectroscopy can be used to determine the thermodynamic parameters of self-association. Kinetic studies will shed light on the mechanism of assembly, including nucleation and growth processes.

Exploration of New Non-Biological Applications

The ability of urea derivatives to form robust, self-assembled networks opens up a wide range of potential non-biological applications. For this compound, several exciting avenues can be explored:

Organogelators: The compound's potential to form supramolecular gels in organic solvents could be harnessed for applications in materials science, such as templates for the synthesis of nanomaterials, matrices for controlled release, or as responsive materials that change their properties in response to external stimuli.

Functional Materials: Incorporation of this compound into polymer matrices could lead to materials with enhanced properties, such as improved thermal stability, mechanical strength, or specific surface functionalities. The hydroxyl group offers a convenient handle for further chemical modification.

Sensors: The urea moiety is known to interact with various anions and neutral molecules. By incorporating chromophores or fluorophores into the molecular structure or by studying the changes in the supramolecular assembly upon guest binding, this compound could be developed into a selective chemosensor.

Interdisciplinary Research Opportunities in Chemical Biology (mechanistic focus)

Urea derivatives are prevalent in many biologically active compounds and are often used as scaffolds in drug discovery. nih.govresearchgate.net The specific structural features of this compound make it an intriguing candidate for exploring interactions with biological systems with a focus on understanding the underlying mechanisms.

Future interdisciplinary research could delve into:

Enzyme Inhibition Studies: Many enzymes have active sites that can accommodate urea-containing molecules. Mechanistic studies could explore whether this compound can act as an inhibitor for specific enzymes, with a focus on understanding the binding mode and the key interactions within the active site through techniques like X-ray crystallography of the enzyme-inhibitor complex. For instance, some urea derivatives have been investigated as enzyme inhibitors, with the urea moiety playing a key role in binding to the active site. nih.gov

Protein-Ligand Interaction Probes: The compound can be used as a simple model system to study the fundamental principles of protein-urea interactions. By systematically modifying the ethyl and hydroxycyclohexyl groups, researchers can probe the contributions of hydrophobicity, hydrogen bonding, and steric effects to binding affinity and selectivity.

Modulation of Protein-Protein Interactions: The urea scaffold can mimic peptide backbones and has the potential to disrupt or stabilize protein-protein interactions. Mechanistic studies could investigate whether this compound or its derivatives can interfere with specific biological pathways by targeting such interactions.

Conclusion

Summary of Key Research Findings

A comprehensive search of scientific databases and patent literature yields no specific research findings for 3-Ethyl-1-(4-hydroxycyclohexyl)urea. While the compound is commercially available, there are no published studies detailing its synthesis, characterization, biological activity, or any other scientific investigation. Its existence is primarily documented in the catalogs of chemical suppliers.

Remaining Challenges and Open Questions

The primary and most significant challenge concerning this compound is the complete lack of foundational research. The scientific community is at a starting point, with fundamental questions remaining unanswered:

Fundamental Properties: Beyond basic identifiers, detailed characterization of its physicochemical properties, such as its crystal structure, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry), has not been published.

Synthetic Routes: While likely accessible through standard organic chemistry methods for urea (B33335) synthesis, optimized and scalable synthetic protocols specifically for this compound are not documented in the academic literature.

Biological Activity: It is entirely unknown if this compound possesses any biological activity. Screening its effects on various cell lines, enzymes, or receptors has not been reported.

Potential Applications: Without any data on its properties or activity, its potential applications in materials science, medicinal chemistry, or any other field remain purely speculative.

Stereochemistry: The impact of the stereochemistry of the 4-hydroxycyclohexyl group (cis vs. trans) on the compound's properties and potential activity is an open area for investigation.

Outlook for Future Academic Exploration of this compound

The future academic exploration of this compound is a blank slate, offering numerous opportunities for original research. The path forward would involve a systematic, ground-up investigation:

Synthesis and Characterization: The initial step would be the development and publication of a robust synthetic method for both the cis and trans isomers of the compound. This would be followed by thorough characterization using modern analytical techniques to establish a complete and reliable profile of the molecule.

Broad Biological Screening: Once a sufficient quantity of the well-characterized compound is available, it could be entered into broad biological screening programs to identify any potential "hits." This could include screens for anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory activity.

Computational Studies: In parallel with experimental work, computational modeling and docking studies could be employed to predict potential biological targets based on the compound's structure. This could help to focus experimental screening efforts.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis of analogues of this compound would be a logical next step. This would involve modifying the ethyl and hydroxycyclohexyl groups to establish a structure-activity relationship, which is a cornerstone of medicinal chemistry research.

Q & A

Q. Example Table: Optimization of Synthetic Yield

| Variable | Range Tested | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | 78 | 99.2 |

| Solvent | DMF, THF | DMF | 82 | 98.5 |

| Catalyst | H₂SO₄, HCl | H₂SO₄ | 85 | 99.0 |

Reference: Adapted from reflux methodologies in , with purity validation per guidelines.

Ethical and Reporting Standards

Q. How to address ethical considerations in studies involving this compound?

Q. What criteria define rigorous reporting of experimental data for peer-reviewed publication?

- Answer :

- Reproducibility : Detail equipment models (e.g., Bruker NMR) and software versions.

- Transparency : Publish raw data in repositories like Zenodo.

- Critical analysis : Discuss limitations (e.g., narrow solvent scope) and propose future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.